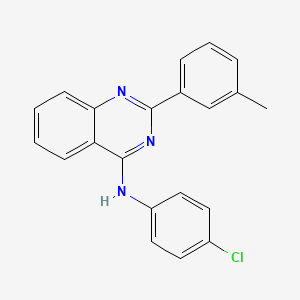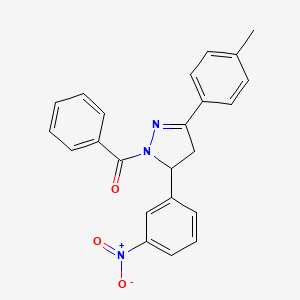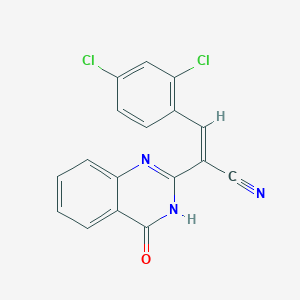![molecular formula C20H18ClNO4S B11647769 (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11647769.png)
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-[(4-クロロフェニル)メチル]-5-[(4-エトキシ-3-メトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン類に属する合成有機化合物です。この化合物は、チアゾリジン環、クロロフェニル基、およびエトキシ-メトキシフェニル基を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目を集めています。
製法
合成経路と反応条件
(5Z)-3-[(4-クロロフェニル)メチル]-5-[(4-エトキシ-3-メトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンの合成は、通常、チアゾリジン-2,4-ジオンの存在下、4-クロロベンズアルデヒドと4-エトキシ-3-メトキシベンズアルデヒドの縮合を伴います。この反応は、水酸化ナトリウムや炭酸カリウムなどの塩基によって触媒され、エタノールやメタノールなどの有機溶媒中で行われます。反応混合物は、完全な縮合と目的生成物の形成を確実にするために、数時間還流条件下で加熱されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応は温度と圧力を制御できる大型反応器で行われます。その後、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製され、さらなる用途に適した高純度の化合物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 4-ethoxy-3-methoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
反応の種類
(5Z)-3-[(4-クロロフェニル)メチル]-5-[(4-エトキシ-3-メトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応する酸化物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を得ることができます。
置換: この化合物は、求核置換反応を起こすことができ、クロロフェニル基をアミンやチオールなどの他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下、アミンまたはチオール。
形成される主な生成物
酸化: 酸化物とヒドロキシル誘導体の形成。
還元: 還元されたチアゾリジンジオン誘導体の形成。
置換: さまざまな官能基を持つ置換チアゾリジンジオン誘導体の形成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5Z)-3-[(4-クロロフェニル)メチル]-5-[(4-エトキシ-3-メトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素や受容体の活性に結合して調節することで効果を発揮すると考えられています。この相互作用は、酵素活性の阻害または受容体シグナル伝達経路の改変につながることがあり、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
ロシグリタゾン: 抗糖尿病薬として使用される別のチアゾリジンジオン化合物。
ピオグリタゾン: 同様の治療用途を持つチアゾリジンジオン誘導体。
独自性
(5Z)-3-[(4-クロロフェニル)メチル]-5-[(4-エトキシ-3-メトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、クロロフェニル基とエトキシ-メトキシフェニル基の両方の存在など、特定の構造的特徴によってユニークです。これらの構造要素は、その独特の化学的および生物学的特性に寄与し、他のチアゾリジンジオン誘導体とは異なります。
特性
分子式 |
C20H18ClNO4S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-26-16-9-6-14(10-17(16)25-2)11-18-19(23)22(20(24)27-18)12-13-4-7-15(21)8-5-13/h4-11H,3,12H2,1-2H3/b18-11- |
InChIキー |
XPDHKJJMJIQTOF-WQRHYEAKSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11647698.png)

![(6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647707.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)

![4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11647721.png)
![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)
![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline](/img/structure/B11647761.png)
